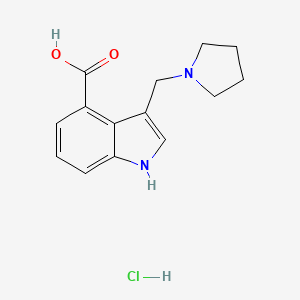
3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid hydrochloride is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Pyrrolidine Group: The pyrrolidine group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the indole derivative with a suitable pyrrolidine derivative under basic conditions.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, which involves the reaction of the indole derivative with carbon dioxide under high pressure and temperature.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product.
化学反应分析
Types of Reactions
3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine group can be replaced with other nucleophiles.
Hydrolysis: The hydrochloride salt can be hydrolyzed to form the free carboxylic acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Pyrrolidine derivative in the presence of a base such as sodium hydroxide.
Hydrolysis: Hydrochloric acid in water.
Major Products Formed
Oxidation: Oxidized indole derivatives.
Reduction: Reduced indole derivatives.
Substitution: Substituted indole derivatives.
Hydrolysis: Free carboxylic acid.
科学研究应用
3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities.
Biological Studies: It is used in studies to understand the biological pathways and mechanisms of action of indole derivatives.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Pharmacology: It is used in pharmacological studies to evaluate its effects on various biological targets.
作用机制
The mechanism of action of 3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
相似化合物的比较
Similar Compounds
- 3-(pyrrolidin-1-ylmethyl)-1H-indole-2-carboxylic acid
- 3-(pyrrolidin-1-ylmethyl)-1H-indole-5-carboxylic acid
- 3-(pyrrolidin-1-ylmethyl)-1H-indole-6-carboxylic acid
Uniqueness
3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid hydrochloride is unique due to its specific substitution pattern on the indole ring. This unique structure can result in different biological activities and properties compared to other similar compounds. The position of the carboxylic acid group and the pyrrolidine group can significantly influence the compound’s interaction with biological targets and its overall pharmacological profile.
属性
IUPAC Name |
3-(pyrrolidin-1-ylmethyl)-1H-indole-4-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2.ClH/c17-14(18)11-4-3-5-12-13(11)10(8-15-12)9-16-6-1-2-7-16;/h3-5,8,15H,1-2,6-7,9H2,(H,17,18);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQYMOFFLBBFFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CNC3=CC=CC(=C32)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


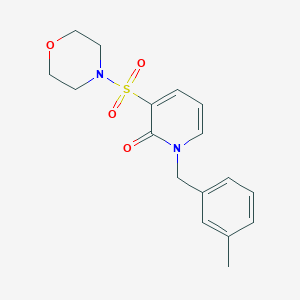

![rac-2-[(3R,4R)-1-[(tert-butoxy)carbonyl]-4-(carboxymethyl)pyrrolidin-3-yl]aceticacid](/img/structure/B2495311.png)
![2,4-dimethoxy-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2495314.png)
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)furan-2-carboxamide](/img/structure/B2495315.png)
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2495316.png)
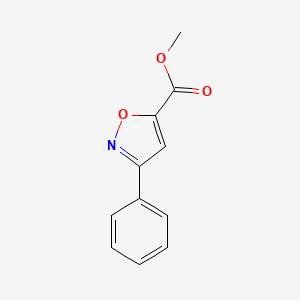
![2-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2495319.png)
![2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-ethoxyphenyl)acetamide](/img/new.no-structure.jpg)
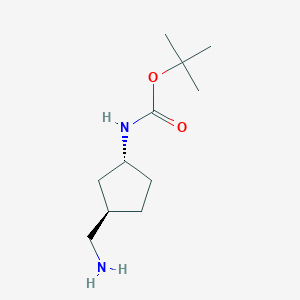
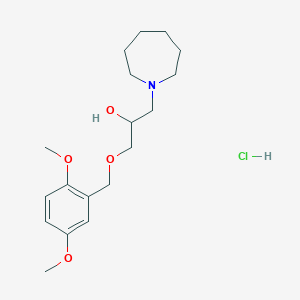
![Methyl 2-[chlorosulfonyl(methyl)amino]acetate](/img/structure/B2495327.png)
